N2-(tert-Butoxycarbonyl)-L-arginine

Peptide Synthesis SPPS Process Development

Essential Boc-protected arginine for Boc/Bzl solid-phase peptide synthesis, incompatible with Fmoc strategies. Reduces δ-lactam formation in Arg-rich sequences, improving crude purity up to 6% and yield up to 4% versus Fmoc alternatives. Also accelerates color development kinetics 2.3x versus free arginine in cosmetic formulations. For research use only; not for human or veterinary applications.

Molecular Formula C11H22N4O4
Molecular Weight 274.32 g/mol
CAS No. 13726-76-6
Cat. No. B558629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(tert-Butoxycarbonyl)-L-arginine
CAS13726-76-6
SynonymsBoc-Arg-OH; 13726-76-6; (S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoicacid; Boc-L-Arg-OH; N-T-BOC-L-ARGININE; na-(tert-butoxycarbonyl)-l-arginine; N2-(tert-Butoxycarbonyl)-L-arginine; ST51005964; Boc-Arg-OH.HCl; 35897-34-8; N-TERT-BUTOXYCARBONYLARGININE; BOC-ARGININE; Nalpha-Boc-L-arginine; BOC-L-ARGININE; PubChem18953; AC1L3FRT; AC1Q5XNR; N-BOC-L-ARGININE; Boc-Arg-OH?HCl?H2O; Maybridge1_006638; N-Alpha-(BOC)-L-Arginine; N-ALPHA-T-BOC-L-ARG; 408484_ALDRICH; SCHEMBL1486276; CHEMBL1229088
Molecular FormulaC11H22N4O4
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m0/s1
InChIKeyHSQIYOPBCOPMSS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-(tert-Butoxycarbonyl)-L-arginine (CAS 13726-76-6) Procurement: Essential Building Block for Boc-Strategy Peptide Synthesis


N2-(tert-Butoxycarbonyl)-L-arginine (Boc-Arg-OH) is a foundational Nα-protected amino acid derivative essential for peptide synthesis employing the Boc (tert-butyloxycarbonyl) strategy. As a Boc-protected arginine building block, it facilitates the selective incorporation of arginine residues into peptide chains, a process fundamentally different from and often superior to Fmoc-based alternatives for specific synthetic challenges. Its molecular formula is C11H22N4O4 with a molecular weight of 274.32 g/mol, and it is commercially available as a powder with a specified purity typically ≥98.0% by HPLC [1][2].

Why Boc-Arg-OH is Not Interchangeable with Fmoc- or Z-Protected Arginine Derivatives


The N2-(tert-Butoxycarbonyl)-L-arginine (Boc-Arg-OH) derivative is not a generic substitute for other arginine sources due to its specific role in the orthogonal Boc/Bzl peptide synthesis strategy. Unlike Fmoc-Arg-OH derivatives, which are labile to bases like piperidine, Boc-Arg-OH requires acidic conditions (e.g., TFA) for Nα-deprotection. This fundamental chemical difference dictates the entire synthetic workflow, from resin choice to side-chain protection strategies. Crucially, substituting Boc-Arg-OH with an Fmoc analog mid-synthesis would lead to catastrophic failure due to incompatible deprotection conditions and increased side reactions, such as the delta-lactam formation that plagues certain Fmoc-arginine derivatives [1][2].

N2-(tert-Butoxycarbonyl)-L-arginine: Quantifiable Performance Advantages Over Key Comparators


Boc-Arg(Pbf)-OH Substitution for Fmoc-Arg(Pbf)-OH Improves Crude Peptide Purity from 86% to 92% and Yield from 91% to 95%

In a study optimizing the solid-phase synthesis of thymopentin, replacing Fmoc-Arg(Pbf)-OH with Boc-Arg(Pbf)-OH (a derivative of Boc-Arg-OH) resulted in a significant improvement in both crude peptide purity and overall yield. The crude purity increased from 86% to 92%, and the yield increased from 91% to 95% [1].

Peptide Synthesis SPPS Process Development

Boc-Arg(Pbf)-OH Substitution Eliminates One Deprotection and One Wash Step, Simplifying Thymopentin Synthesis

The same study on thymopentin synthesis demonstrated that substituting Fmoc-Arg(Pbf)-OH with Boc-Arg(Pbf)-OH (a derivative of Boc-Arg-OH) not only improved yield and purity but also simplified the manufacturing process by reducing one deprotection reaction and one washing operation [1].

Peptide Synthesis Process Simplification Manufacturing

Fmoc-Arg(Boc)₂-OH Exhibits Rapid Degradation in DMF, with Purity Falling to 51.2% After 30 Days, Whereas Fmoc-Arg(Pbf)-OH Remains Stable

A stability study of Fmoc-protected arginine derivatives in DMF solution demonstrated that Fmoc-Arg(Boc)₂-OH degrades significantly over time. Its purity decreased from 88.8% to 51.2% after 30 days in DMF. In contrast, Fmoc-Arg(Pbf)-OH showed no degradation over the same period, remaining at 100% purity after 10 days when the study was concluded [1]. While this data is for an Fmoc analog, it highlights the poor stability of the double-Boc side-chain protection strategy commonly used in Fmoc chemistry, a liability not present in Boc-Arg-OH derivatives which rely on more stable Tos or Pbf side-chain protection.

Reagent Stability DMF Solution Shelf Life

Boc-Protected Arginine Enables Higher Color Development Kinetics (8.9 ΔE*ab Units) vs. Free Arginine (3.8 ΔE*ab Units) in Tanning Reactions

A study investigating the kinetics of tanning reactions demonstrated that Boc-Arg-OH stabilizes reactive intermediates, leading to significantly faster color development kinetics when reacted with dihydroxyacetone (DHA) compared to free arginine. The total color change (ΔE*ab) after 24 hours was 8.9 units for the Boc-protected arginine versus only 3.8 units for free arginine [1].

Cosmetic Chemistry Reaction Kinetics Protecting Group Effect

Fmoc-Arg(Boc)₂-OH Coupling Efficiency Limited to ~28% Due to Prevalent δ-Lactam Formation, a Side Reaction Minimized in Boc-Arg-OH Derivatives

Comparative studies have shown that Fmoc-Arg(Boc)₂-OH is highly prone to intramolecular δ-lactam formation, a major side reaction that competes with desired peptide bond formation. This side reaction severely limits its coupling efficiency to approximately 28% . In contrast, Boc-Arg-OH derivatives, particularly those with Tos or Pbf side-chain protection, are designed to minimize this δ-lactam formation, leading to significantly higher and more reliable coupling yields [1].

Coupling Efficiency Side Reactions Peptide Synthesis

Optimal Application Scenarios for Procuring N2-(tert-Butoxycarbonyl)-L-arginine (Boc-Arg-OH)


Large-Scale Peptide API Manufacturing (Boc-Strategy)

For industrial-scale production of peptide active pharmaceutical ingredients (APIs) using the Boc/Bzl solid-phase strategy, Boc-Arg-OH is the essential arginine source. Evidence shows that its use can simplify manufacturing by reducing process steps and improving crude peptide purity by up to 6% and yield by up to 4% compared to Fmoc-Arg-OH in hybrid strategies [1]. This directly translates to lower cost of goods sold (COGS) and higher manufacturing throughput.

Synthesis of Arginine-Rich Peptides Prone to δ-Lactam Formation

In the synthesis of arginine-rich peptides or sequences known to be prone to δ-lactam formation, Fmoc-Arg(Boc)₂-OH is a poor choice due to its ~28% coupling efficiency [1]. Boc-Arg-OH derivatives, protected with Tos or Pbf, are the preferred alternative as they are specifically designed to minimize this deleterious side reaction , ensuring successful synthesis of challenging peptide sequences.

Cosmetic Formulation Development Requiring Controlled Reaction Kinetics

For cosmetic chemists developing self-tanning or color-developing formulations, Boc-Arg-OH offers a distinct advantage over free arginine. Studies show it accelerates color development kinetics by a factor of 2.3 compared to the free amino acid, with a total color change of 8.9 ΔE*ab units versus 3.8 ΔE*ab units for L-arginine [1]. This property can be exploited to create more efficient or faster-acting products.

Academic Peptide Synthesis Research Requiring High Purity Crude Material

In academic settings where high-resolution analytical characterization is critical, the use of Boc-Arg-OH can lead to significantly purer crude peptides [1]. This reduces the burden on preparative HPLC purification, saving time and resources. The higher initial purity also facilitates cleaner spectral analysis (NMR, MS) of the crude product, enabling more accurate assessment of the synthetic outcome.

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